molecular formula C12H9BrO2S B14282905 6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one CAS No. 127427-35-4

6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one

Cat. No.: B14282905
CAS No.: 127427-35-4
M. Wt: 297.17 g/mol
InChI Key: QMACMIZCZLWQQZ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and methylthiol.

    Formation of Pyranone Ring: The key step involves the formation of the pyranone ring through a cyclization reaction. This can be achieved using a base-catalyzed aldol condensation followed by cyclization.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted pyranone.

    Substitution: Various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromophenyl and methylsulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-4-(methylsulfanyl)-2H-pyran-2-one: Lacks the bromine atom, which can affect its reactivity and biological activity.

    6-(4-Chlorophenyl)-4-(methylsulfanyl)-2H-pyran-2-one: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

    6-(4-Methylphenyl)-4-(methylsulfanyl)-2H-pyran-2-one: The presence of a methyl group instead of bromine can alter its chemical behavior.

Uniqueness

6-(4-Bromophenyl)-4-(methylsulfanyl)-2H-pyran-2-one is unique due to the presence of the bromophenyl group, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to similar compounds.

Properties

CAS No.

127427-35-4

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

6-(4-bromophenyl)-4-methylsulfanylpyran-2-one

InChI

InChI=1S/C12H9BrO2S/c1-16-10-6-11(15-12(14)7-10)8-2-4-9(13)5-3-8/h2-7H,1H3

InChI Key

QMACMIZCZLWQQZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)OC(=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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